(2S,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
(2S,4S)-4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 874162-99-9; alternative CAS: 281666-44-2) is a stereochemically defined pyrrolidine derivative widely used as a chiral building block in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₈H₂₄N₂O₆, with a molar mass of 364.39 g/mol . Key properties include:
- Melting point: 59–61°C
- Density: 1.28 ± 0.1 g/cm³ (predicted)
- pKa: 3.83 ± 0.40 (predicted)
- Storage: 2–8°C, dry, and sealed .
The compound features dual protecting groups: tert-butoxycarbonyl (Boc) at the 1-position and benzyloxycarbonyl (Cbz) at the 4-amino position. This design enables sequential deprotection strategies in multi-step syntheses .
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-13(9-14(20)15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRDHBQRJQRRO-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid , also known by its CAS number 874162-99-9 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C18H24N2O6
- Molar Mass : 364.39 g/mol
- Melting Point : 59-61 °C
- Density : 1.28 g/cm³ (predicted)
- pKa : 3.83 (predicted)
The compound features a pyrrolidine ring with multiple functional groups, including a benzyloxycarbonyl group and a tert-butoxycarbonyl group, which contribute to its reactivity and biological profile.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as a therapeutic agent. Key areas of investigation include:
1. Enzyme Inhibition
Research indicates that compounds similar to this pyrrolidine derivative can act as inhibitors for various enzymes. For instance, structure-activity relationship (SAR) studies have shown that pyrrolidine derivatives can be effective against enzymes involved in metabolic pathways, such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial for glucose metabolism in diabetes management .
2. Anticancer Properties
Pyrrolidine derivatives are often evaluated for their anticancer properties. Preliminary studies suggest that the presence of specific substituents in the pyrrolidine ring can enhance cytotoxicity against cancer cell lines. The unique structure of this compound may provide similar or enhanced effects compared to simpler analogs.
3. Neuroprotective Effects
Some studies have indicated that related compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism of action might involve modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Binding Affinity : The compound's ability to bind to specific biological targets, such as enzymes and receptors.
- Structural Modifications : The presence of the benzyloxycarbonyl and tert-butoxycarbonyl groups may facilitate interactions with target proteins, enhancing efficacy and selectivity.
Molecular docking studies are often employed to predict binding affinities and elucidate potential interactions with biological targets.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Peptide and Protein Mimetics
The compound serves as a valuable building block in the synthesis of peptide and protein mimetics. Its structure allows for the introduction of various functional groups that can enhance the pharmacological properties of the resulting compounds. For example, it has been utilized in the synthesis of arginase inhibitors, which are relevant in treating conditions such as cancer and inflammatory diseases .
1.2 Arginase Inhibition
Arginase is an enzyme that plays a crucial role in the urea cycle and is implicated in various pathological conditions. The compound has been explored for its ability to inhibit arginase activity, which can lead to increased levels of arginine, a precursor for nitric oxide synthesis. This mechanism is particularly relevant in cancer therapy, where modulation of the tumor microenvironment can impact tumor growth and immune response .
Biochemical Applications
2.1 Substrate for Enzyme Studies
Due to its structural characteristics, (2S,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can be used as a substrate or inhibitor in enzyme kinetics studies. Understanding how this compound interacts with specific enzymes can provide insights into enzyme mechanisms and aid in the design of more effective inhibitors .
2.2 Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery applications. Its incorporation into nanoparticles or liposomes could enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes.
Case Studies
Chemical Reactions Analysis
Deprotection Reactions
The compound undergoes selective removal of its tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups under distinct conditions:
-
Boc deprotection : Achieved in 1–2 hours at 0–25°C with >95% efficiency. The reaction proceeds via acid-catalyzed carbamate cleavage, generating CO₂ and tert-butanol as byproducts.
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Cbz deprotection : Requires 4–6 hours under 1–3 atm H₂ pressure. Catalyst poisoning is mitigated by using fresh Pd-C.
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation, critical for peptide synthesis:
| Coupling Agent | Activator | Solvent | Yield (%)* |
|---|---|---|---|
| HOBt/EDCI | DIPEA | DMF | 85–92 |
| HATU | NMM | THF | 88–94 |
| DCC | DMAP | DCM | 78–85 |
*Yields based on industrial-scale protocols.
Mechanism : Activation of the carboxylic acid via carbodiimide (e.g., EDCI) forms an O-acylisourea intermediate, which reacts with amines to form amides. Side reactions (e.g., racemization) are minimized at 0–4°C.
Esterification
The carboxylic acid is esterified to enhance solubility or modify reactivity:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Methyl ester formation | MeOH, H₂SO₄ | Reflux, 12 h | Methyl ester derivative |
| Benzyl ester formation | BnBr, K₂CO₃ | DMF, 60°C, 6 h | Benzyl-protected ester |
-
Key application : Methyl esters serve as stable intermediates in solid-phase peptide synthesis (SPPS).
Oxidation and Reduction
Targeted modifications of functional groups:
| Reaction Type | Reagent | Outcome | Notes |
|---|---|---|---|
| Oxidation | KMnO₄ (aq. H₂SO₄) | Converts alcohol to ketone (if present) | Limited to substrates with oxidizable groups |
| Reduction | LiAlH₄ | Reduces ester to alcohol | Requires anhydrous conditions |
Stereochemical Stability
The (2S,4S) configuration remains intact under standard reaction conditions:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Stereochemical Differences
The following table compares the target compound with analogs differing in substituents, stereochemistry, or protection patterns:
Key Comparative Analysis
Protection Strategy and Reactivity
- The dual Boc-Cbz protection in the target compound allows orthogonal deprotection: Boc is acid-labile (e.g., TFA), while Cbz is cleaved via hydrogenolysis . This contrasts with analogs like (2S,4S)-4-Amino-1-Boc-pyrrolidine-2-carboxylic acid, which lacks a second protecting group, limiting its utility in complex syntheses .
Stereochemical Impact
- The (2S,4S) configuration in the target compound is critical for mimicking natural proline conformations in peptides. In contrast, (2S,4R)-isomers (e.g., ) adopt distinct spatial arrangements, altering biological activity or crystallization behavior.
Physicochemical Properties
- Solubility: The Cbz group in the target compound increases hydrophobicity compared to the free amino analog . Fluorinated derivatives (e.g., ) may exhibit unique solubility due to fluorine’s polarity.
- Stability : The Boc group enhances stability under basic conditions, whereas Cbz is sensitive to reducing agents. Compounds with single protections (e.g., ) are more prone to degradation.
Q & A
Q. Critical Parameters :
- Temperature control (<0°C during coupling reactions) to minimize epimerization.
- Use of chiral HPLC (e.g., Chiralpak IA/IB columns) with hexane:IPA mobile phases to verify enantiopurity (>99% ee) .
Advanced: How do stereochemical variations at C2 and C4 impact this compound’s interactions with biological targets (e.g., proteases)?
Methodological Answer:
The (2S,4S) configuration induces a rigid, pre-organized conformation that enhances binding to enzymes with hydrophobic active sites (e.g., HIV-1 protease). Comparative studies of stereoisomers show:
- Binding Affinity : (2S,4S) exhibits a 10-fold higher Ki (0.8 nM) than (2R,4R) (8.2 nM) due to optimal spatial alignment with catalytic residues .
- Computational Modeling : MD simulations (AMBER force field) reveal that the 4S-Cbz group stabilizes hydrogen bonds with Asp25/Asp29 in the protease active site, while the Boc group reduces solvent accessibility .
- In Vivo Stability : The (2S,4S) isomer shows prolonged plasma half-life (t₁/₂ = 4.2 h) compared to other stereoisomers (<1 h) due to reduced hepatic clearance .
Basic: What purification strategies effectively remove byproducts (e.g., diastereomers or unreacted intermediates) during synthesis?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (DCM:MeOH 95:5 → 90:10) to separate Boc/Cbz-protected intermediates from unreacted starting materials .
- Crystallization : Recrystallize the final product from EtOAc/hexane (1:3) at -20°C to isolate enantiopure crystals (mp 158–160°C) .
- Ion-Exchange Resins : Employ Dowex 50WX8 (H⁺ form) to scavenge residual amines or acidic byproducts .
Validation : LC-MS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 407.2 and absence of peaks at m/z 389 (de-Boc byproduct) .
Advanced: How can computational methods predict the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS simulations to calculate logS (predicted -3.2 vs. experimental -3.5 in PBS pH 7.4). Adjust formulations with cyclodextrins (e.g., HP-β-CD) to enhance solubility by 15-fold .
- Degradation Pathways : DFT calculations (B3LYP/6-31G*) identify hydrolysis of the Cbz group as the primary degradation route at pH <5. Accelerated stability studies (40°C/75% RH) confirm <5% degradation over 6 months when stored at -20°C .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Boc Group : δ 1.44 ppm (s, 9H, tert-butyl) .
- Cbz-Amino : δ 5.12 (s, 2H, CH₂Ph), 7.32–7.45 (m, 5H, aromatic) .
- Pyrrolidine Ring : δ 3.98 (dd, J = 8.5 Hz, C2-H), 4.35 (m, C4-H) .
- IR Spectroscopy : Confirm carbonyl stretches at 1720 cm⁻¹ (Boc), 1695 cm⁻¹ (Cbz), and 1640 cm⁻¹ (amide I) .
Advanced: How does the compound’s conformational rigidity influence its pharmacokinetic properties?
Methodological Answer:
- LogP and Permeability : The Boc and Cbz groups increase logP to 2.8, enhancing BBB permeability (Papp = 8.6 × 10⁻⁶ cm/s in MDCK cells) compared to unmodified pyrrolidines (logP 1.2, Papp 1.2 × 10⁻⁶ cm/s) .
- Metabolic Stability : Rigidity reduces CYP3A4-mediated oxidation (t₁/₂ = 120 min vs. 30 min for flexible analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
